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Introduction

1,19-Eicosadiene (C20H38, CAS No: 14811-95-1) is a long-chain alpha,omega-diene.[1][2] Its
linear structure with terminal double bonds makes it a valuable bifunctional monomer in
polymer chemistry, particularly in acyclic diene metathesis (ADMET) polymerization, and a
useful building block in organic synthesis. Understanding the thermodynamic properties of this
molecule is crucial for process design, reaction optimization, and for predicting its behavior in
various chemical and biological systems. This technical guide provides a summary of the
available thermodynamic data for 1,19-eicosadiene, details the computational methods used
for their estimation, and describes the standard experimental protocols for their determination.

Core Thermodynamic Properties

Currently, the readily available thermodynamic data for 1,19-eicosadiene is primarily derived
from computational estimation methods.[2] Experimental data for many long-chain
hydrocarbons is scarce in publicly accessible literature. The following tables summarize the key
thermodynamic parameters for 1,19-eicosadiene, as calculated by established structure-
property relationship models.

Table 1: Key Physical and Thermodynamic Properties of
1,19-Eicosadiene
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Property Value Unit Source & Method
Molecular Formula C20H38 - [1]
Molecular Weight 278.52 g/mol [2]
Normal Melting Point

297.70 £ 2.00 K [2] (NIST Webbook)
(Tfus)
Normal Boiling Point

) 650.36 K [2] (Joback Method)

(Tboil)
Critical Temperature

813.50 K [2] (Joback Method)
(Tc)
Critical Pressure (Pc) 1072.17 kPa [2] (Joback Method)
Critical Volume (Vc) 1.117 m3/kmol [2] (Joback Method)
Octanol/Water
Partition Coefficient 7.600 - [2] (Crippen Method)
(logPoct/wat)
Water Solubility )

-7.90 mol/L [2] (Crippen Method)

(log10WS)

Table 2: Enthalpy and Gibbs Free Energy of 1,19-
Eicosadiene
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Property Value Unit Source & Method

Standard Gibbs Free
Energy of Formation 293.20 kJ/mol [2] (Joback Method)
(AfG®)

Enthalpy of Formation
at Standard
Conditions (Gas)
(AfH°gas)

-205.27 kJ/mol [2] (Joback Method)

Enthalpy of Fusion at
Standard Conditions 45.00 kJ/mol [2] (Joback Method)
(AfusH®)

Enthalpy of
Vaporization at

N 58.77 kJ/mol [2] (Joback Method)
Standard Conditions

(AvapH®)

Table 3: Temperature-Dependent Ideal Gas Heat

ity ( ) of 1.19-Ei i

Ideal Gas Heat Capacity

Temperature (K) (3Imol-K) Source & Method
650.36 793.33 [2] (Joback Method)
677.55 813.34 [2] (Joback Method)
704.74 832.49 [2] (Joback Method)
731.93 850.82 [2] (Joback Method)
759.12 868.36 [2] (Joback Method)
786.31 885.13 [2] (Joback Method)
813.50 901.18 [2] (Joback Method)

Computational Methodologies
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The thermodynamic data presented above are estimations derived from computational models
that rely on the molecular structure of 1,19-eicosadiene.

e Joback Method: This is a group contribution method used to predict various thermodynamic
properties of pure components based on their molecular structure. The molecule is broken
down into functional groups, and the contribution of each group to a specific property is
summed up. It is a widely used estimation technique, particularly when experimental data is
unavailable.

o Crippen Method: This method, also based on group contributions, is primarily used for
estimating the octanol-water partition coefficient (logP), which is a critical parameter in drug
development for predicting the lipophilicity of a molecule. It can also be used to estimate
water solubility.

It is important for researchers to recognize that these are predictive methods. While they
provide valuable estimates, their accuracy can vary, and experimental validation is always
preferred for critical applications.

Experimental Protocols for Thermodynamic
Property Determination

While specific experimental data for 1,19-eicosadiene is not readily available in public
databases, the following are standard, well-established protocols for determining the
thermodynamic properties of organic compounds.

Standard Enthalpy of Formation (AfH°) via Combustion
Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly
by measuring its enthalpy of combustion (AcH°®) using a bomb calorimeter.

Methodology:

o Sample Preparation: A precisely weighed sample of 1,19-eicosadiene (typically in a liquid or
solid state) is placed in a crucible inside a high-pressure vessel known as a "bomb."
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e Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

o Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision.

« Ignition: The sample is ignited electrically. The combustion of the organic compound releases
heat, which is transferred to the bomb and the surrounding water, causing the temperature to

rise.

o Temperature Measurement: The temperature of the water is monitored until it reaches a
maximum and then begins to cool. The total temperature change is recorded.

o Calculation of AcH®: The heat released during combustion is calculated from the temperature
change and the heat capacity of the calorimeter system (which is predetermined using a
standard substance with a known heat of combustion, such as benzoic acid).

o Calculation of AfH®: The standard enthalpy of formation is then calculated from the
experimental enthalpy of combustion using Hess's Law. The reaction for the complete
combustion of 1,19-eicosadiene is: C20H38(l) + 29.5 02(g) —» 20 CO2(g) + 19 H20(l) The
enthalpy of formation is calculated as: AfH°(C20H38) = [20 x AfH°(CO2) + 19 x AfH°(H20)] -
AcH°(C20H38) where the standard enthalpies of formation for CO2 and H20 are well-
known.

Enthalpy of Vaporization (AvapH) and Vapor Pressure

The enthalpy of vaporization can be determined by measuring the vapor pressure of the
substance at different temperatures.

Methodology (Transpiration Method):

o Sample Saturation: An inert gas is passed at a known flow rate through or over a sample of
1,19-eicosadiene maintained at a constant temperature. The gas becomes saturated with
the vapor of the substance.

» Condensation and Quantification: The gas stream is then passed through a cold trap where
the vapor condenses. The amount of condensed substance is determined gravimetrically or
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by other analytical techniques.

» Vapor Pressure Calculation: The partial pressure (vapor pressure) of the substance at that
temperature can be calculated from the amount of condensed vapor and the total volume of
the inert gas passed through.

o Clausius-Clapeyron Equation: By repeating this measurement at several different
temperatures, the enthalpy of vaporization can be determined from the slope of a plot of
In(P) versus 1/T, according to the Clausius-Clapeyron equation.

Heat Capacity (Cp) and Enthalpy of Fusion (AfusH) via
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions in a
material.

Methodology:

Sample and Reference: A small, accurately weighed sample of 1,19-eicosadiene is placed
in a sample pan, and an empty pan is used as a reference.

o Controlled Heating Program: The sample and reference are subjected to a controlled
temperature program (e.g., heating at a constant rate).

o Heat Flow Measurement: The DSC instrument measures the difference in heat flow required
to maintain the sample and reference at the same temperature.

o Heat Capacity (Cp): In the absence of phase transitions, the difference in heat flow is
proportional to the heat capacity of the sample.

» Enthalpy of Fusion (AfusH): When the sample melts (a first-order phase transition), it
absorbs a significant amount of heat at a constant temperature. This appears as a peak in
the DSC thermogram. The area under this peak is directly proportional to the enthalpy of

fusion.

Visualization of Experimental Workflow
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The following diagram illustrates the logical workflow for determining the standard enthalpy of
formation of 1,19-eicosadiene using bomb calorimetry.

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion

This technical guide has summarized the currently available, computationally derived
thermodynamic properties of 1,19-eicosadiene and outlined the standard experimental
protocols for their determination. For professionals in research and development, it is critical to
understand the origin of such data. While computational methods provide essential estimates
in the absence of experimental values, the described calorimetric and vapor pressure
measurement techniques represent the gold standard for obtaining high-accuracy
thermodynamic data required for rigorous process modeling, safety analysis, and fundamental
chemical understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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